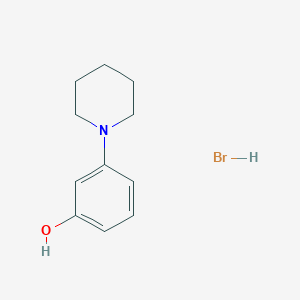

3-(Piperidin-1-yl)phenol hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1071547-25-5 |

|---|---|

Molecular Formula |

C11H16BrNO |

Molecular Weight |

258.15 g/mol |

IUPAC Name |

3-piperidin-1-ylphenol;hydrobromide |

InChI |

InChI=1S/C11H15NO.BrH/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12;/h4-6,9,13H,1-3,7-8H2;1H |

InChI Key |

HVYNSDOHBRMNGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC=C2)O.Br |

Origin of Product |

United States |

Synthetic Methodologies and Retrosynthetic Analysis of 3 Piperidin 1 Yl Phenol Hydrobromide and Its Derivatives

Classical and Modern Synthetic Routes to the 3-Substituted Phenol-Piperidine Core

The construction of the 3-substituted phenol-piperidine core can be achieved through several strategic bond formations. These methodologies include direct alkylation, transition metal-catalyzed coupling reactions, and reductive amination strategies, each offering distinct advantages and limitations.

Direct Alkylation Approaches to N-Phenolic Piperidines

Direct alkylation represents a traditional and straightforward approach to forming the N-aryl bond. This method typically involves the reaction of a piperidine (B6355638) derivative with an appropriately substituted phenol (B47542). The Williamson ether synthesis, a classic example of this approach, involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org While effective for simple substrates, this method can be limited by the need for strong bases and the potential for side reactions. wikipedia.org

More contemporary methods for the synthesis of phenolic ethers involve acid-catalyzed condensation of phenols with alcohols or the use of Lewis bases like amidines to promote the reaction between phenols and alkyl or aryl halides. wikipedia.orggoogle.com These newer protocols aim to overcome some of the limitations of the classical Williamson ether synthesis, such as harsh reaction conditions and the generation of difficult-to-remove byproducts. google.com

Transition Metal-Catalyzed Coupling Reactions for Phenol-Piperidine Linkage

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are central to the synthesis of 3-(piperidin-1-yl)phenol (B1267931) and its derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl piperidines. nih.govrsc.org This reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine, in this case, piperidine. rsc.orgnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.gov For instance, the coupling of piperidine with 4-bromoanisole (B123540) has been successfully achieved using a (NHC)Pd(allyl)Cl catalyst. rsc.org

The Ullmann condensation is another important method, traditionally using copper catalysts at high temperatures to form C-N or C-O bonds. wikipedia.orgacs.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of aryl ethers and can be an alternative to the Buchwald-Hartwig amination for the formation of the phenol-piperidine linkage. wikipedia.orgnih.gov

| Reaction Name | Catalyst | Key Features |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Versatile for C-N bond formation, milder conditions than Ullmann. nih.govrsc.org |

| Ullmann Condensation | Copper | Forms C-N and C-O bonds, traditionally high temperatures, modern variants are milder. wikipedia.orgacs.org |

Reductive Amination Strategies in Piperidine Synthesis

Reductive amination is a highly effective method for synthesizing amines, including the piperidine ring system. masterorganicchemistry.comorganic-chemistry.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comnih.gov A key advantage of this strategy is the ability to perform the reaction in a one-pot fashion. youtube.com

Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones. youtube.com

A notable application of this strategy is the synthesis of N-aryl piperidines through a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. nih.govacs.org This process involves a reductive transamination, where a dihydropyridine (B1217469) intermediate is formed and subsequently undergoes reductive amination with an aryl amine. nih.gov This method offers a valuable route to N-(hetero)aryl piperidines from readily available pyridine (B92270) derivatives. nih.govacs.org

Mitsunobu Reaction for Phenolic Ether Formation and Diversification

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers. organic-chemistry.orgwikipedia.org The reaction proceeds with a clean inversion of stereochemistry, making it a powerful tool in natural product synthesis. organic-chemistry.org In the context of 3-(piperidin-1-yl)phenol derivatives, the Mitsunobu reaction can be employed to form the phenolic ether linkage by reacting a phenol with an alcohol in the presence of a phosphine (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com

This reaction is particularly useful for diversifying the structure of phenolic piperidines. For example, a library of dorsomorphin-based compounds was synthesized by utilizing the Mitsunobu reaction for the direct dehydration and formation of aryl-alkyl ethers. nih.gov The reaction's utility extends to the synthesis of complex natural products, where it has been used to couple alcohol and phenol fragments. nih.gov

| Reagents | Key Transformation | Stereochemistry |

| Alcohol, Phenol, PPh₃, DEAD/DIAD | Formation of phenolic ether | Inversion of configuration at the alcohol center. organic-chemistry.org |

Stereoselective Synthesis of Enantiopure 3-(Piperidin-1-yl)phenol Derivatives

The development of stereoselective methods for the synthesis of chiral piperidines is of paramount importance, as the biological activity of many piperidine-containing drugs is dependent on their stereochemistry.

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis offers an efficient and elegant approach to enantiomerically enriched piperidine derivatives. acs.org A variety of catalytic systems have been developed to control the stereochemistry during the formation of the piperidine ring.

One notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction . nih.govsnnu.edu.cn This method has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from pyridine and arylboronic acids. nih.govsnnu.edu.cnacs.org The key step is the asymmetric carbometalation of a dihydropyridine intermediate, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cn

Another powerful approach is the iridium-catalyzed asymmetric hydrogenation of pyridinium salts . nih.gov This method has been used to synthesize enantioenriched 2-alkyl piperidines with high levels of enantioselectivity. nih.gov The choice of chiral ligand is critical for achieving high stereocontrol.

Furthermore, asymmetric deprotonation using a chiral base, such as n-BuLi/sparteine, followed by trapping with an electrophile, has been employed in the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines, yielding highly enantioenriched products. rsc.org

Inspired by biosynthesis, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method utilizes a chiral dihydropyridinone intermediate, which serves as a versatile building block for various chiral piperidine compounds. rsc.org

| Catalytic Method | Key Transformation | Chiral Source |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Carbometalation of dihydropyridines | Chiral ligand |

| Ir-catalyzed Asymmetric Hydrogenation | Hydrogenation of pyridinium salts | Chiral ligand |

| Asymmetric Deprotonation | Kinetic resolution | Chiral base |

| Vinylogous Mannich-type Reaction | Three-component reaction | Chiral auxiliary |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during the formation of chiral molecules like substituted piperidines. rsc.orgyoutube.com These auxiliaries, which are themselves enantiomerically pure, are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. youtube.com

An effective strategy for the asymmetric synthesis of substituted piperidines involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. rsc.org This approach has been shown to produce enantiopure piperidines with high yields (up to 92%) and excellent chirality retention (ee > 95%). rsc.org The resulting piperidines can be further derivatized, for example, into thiourea (B124793) catalysts, highlighting the utility of this method in generating new functional molecules. rsc.org

(R)-piperidin-3-ol has been utilized as a new chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes. nih.gov The use of such chiral building blocks is a common strategy to control absolute stereochemistry, although it can sometimes necessitate lengthy synthetic sequences or resolution steps. nih.gov For instance, the synthesis of some chiral piperidines has been achieved through the acid cleavage of a chiral auxiliary from an intermediate, followed by further transformations. acs.org

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Application | Reference |

|---|---|---|

| (R)-piperidin-3-ol | Stereoselective synthesis of α-hydroxy aldehydes | nih.gov |

| Oxazolidinones (Evans Auxiliaries) | Diastereoselective aldol (B89426) reactions to form substituted piperidines | youtube.com |

Diastereoselective Transformations

Diastereoselective transformations are crucial for synthesizing complex molecules with multiple stereocenters, such as polysubstituted piperidines. These reactions selectively produce one diastereomer over others.

One notable method involves the hydrogenation of disubstituted pyridines to diastereoselectively yield cis-piperidines. whiterose.ac.uk These can then be converted to their trans-diastereoisomers through base-mediated epimerization, demonstrating conformational control. whiterose.ac.uk Additionally, diastereoselective lithiation and trapping can be employed to access specific trans-piperidines. whiterose.ac.uk

A radical (4+2) cycloaddition reaction has been developed for the synthesis of piperidines with dense substituents at the 3, 4, and 5-positions. nih.gov This method, catalyzed by a boronyl radical, exhibits high diastereoselectivity and accommodates a broad range of substrates, including previously challenging 1,2-di-, tri-, and tetrasubstituted alkenes. nih.gov

Visible-light-driven silylative cyclization of aza-1,6-dienes is another powerful technique for the chemo- and stereoselective synthesis of densely functionalized piperidines. researchgate.net This radical silylative 6-exo trig cyclization can produce piperidines with three contiguous all-cis stereogenic centers in high yields and diastereoselectivity. researchgate.net

Furthermore, a one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the advent of techniques that can improve reaction efficiency, reduce waste, and enable novel transformations.

Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov

For instance, the synthesis of quinoline (B57606) thiosemicarbazones containing a piperidine moiety has been efficiently achieved through microwave-assisted condensation. nih.gov This method provided the target N-heterocyclic products in excellent yields. nih.gov Similarly, a catalyst-free, one-pot, three-component protocol for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines has been successfully performed under microwave irradiation, affording good isolated yields in a short reaction time. rsc.org

In another example, the synthesis of chalcone (B49325) dyes was significantly improved by using microwave irradiation. nih.gov The reaction time was reduced from 3 days to 30 minutes, with an increase in both isolated yield and purity. nih.gov Microwave irradiation has also been employed in the enantioselective synthesis of piperidines, demonstrating its broad applicability. researchgate.net

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a green chemistry approach that minimizes waste and can sometimes enhance reaction rates and selectivity. youtube.com The synthesis of 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride has been achieved via a solvent-free microwave synthesis. researchgate.net Another study reported a catalyst-free, solvent-free synthesis of piperidine derivatives at room temperature, which showed significant radical scavenging potential. ajchem-a.com

Retrosynthetic Disconnection Strategies Applied to the 3-(Piperidin-1-yl)phenol Hydrobromide Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. lkouniv.ac.inyoutube.com

For a molecule like this compound, a primary disconnection would be the C-N bond between the phenol and piperidine rings. This leads to 3-hydroxyphenol and a piperidine precursor. Further disconnections then focus on the individual rings.

C-C Bond Disconnections in the Phenolic and Piperidine Moieties

Phenolic Moiety: The phenolic ring can be further simplified through C-C bond disconnections. youtube.com For a substituted phenol, one might consider reactions that form the aromatic ring, such as cycloadditions, or transformations that introduce substituents onto a pre-existing ring. Functional group interconversions (FGIs) are also key, for example, converting a hydroxyl group to a methoxy (B1213986) group to alter reactivity during synthesis. lkouniv.ac.in

Piperidine Moiety: The piperidine ring can be disconnected in several ways. researchgate.net A common strategy is the Diels-Alder reaction, a powerful tool for forming six-membered rings. lkouniv.ac.inyoutube.com Disconnecting a cyclohexene (B86901) derivative, a precursor to piperidine, via a retro-Diels-Alder reaction reveals a diene and a dienophile. lkouniv.ac.in

Another approach involves disconnections of C-C bonds within the piperidine ring itself. For carbonyl-containing piperidine precursors, 1,3- and 1,5-dicarbonyl disconnections are common, often leading back to Michael addition-type reactions. youtube.com For instance, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, is a classic method for constructing six-membered rings. The retrosynthetic analysis of a substituted piperidine might involve a C-C bond cleavage that leads to two smaller, more manageable fragments. fiveable.me

Strategic C-C bond disconnections are fundamental to planning the synthesis of complex molecules, allowing chemists to devise multiple potential synthetic routes. fiveable.mefiveable.me

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| (R)-piperidin-3-ol | |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | |

| α-hydroxy aldehydes | |

| Piperidin-4-ols | |

| cis-piperidines | |

| trans-piperidines | |

| Quinoline thiosemicarbazones | |

| Dihydropyrido[2,3-d]pyrimidines | |

| Dihydro-1H-pyrazolo[3,4-b]pyridines | |

| Chalcone dyes |

Functional Group Interconversion (FGI) Planning

A primary consideration is the management of the phenolic hydroxyl group. It is often synthetically advantageous to introduce this group at a late stage from a more robust precursor, such as a methyl ether (anisole). The cleavage of an aryl methyl ether to reveal the free phenol is a classic and reliable FGI.

Key FGI Transformations:

Ether Cleavage: The conversion of a methoxy group to a hydroxyl group is a common final step. This avoids potential complications from the acidic proton of the phenol in earlier steps. Reagents like boron tribromide (BBr₃) or strong acids such as hydrobromic acid (HBr) are effective for this transformation.

Amine Formation: The tertiary amine linkage can be formed through various methods. A reductive amination between 3-aminophenol (B1664112) (or a protected version) and glutaraldehyde, followed by cyclization, is one pathway. Alternatively, the reduction of an amide is a highly reliable FGI for producing amines. scribd.com For instance, reacting a 3-hydroxybenzoic acid derivative with piperidine to form an amide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target tertiary amine. scribd.com

Nitrile Reduction: The synthesis could proceed through a nitrile intermediate. The reduction of a nitrile group to a primary amine, which could then be further alkylated, is a viable, though more complex, FGI pathway. vanderbilt.edu

The following table summarizes potential FGI steps relevant to the synthesis of 3-(piperidin-1-yl)phenol.

| Precursor Functional Group | Target Functional Group | Reagents and Conditions | Notes |

|---|---|---|---|

| Aryl Methyl Ether (-OCH₃) | Phenol (-OH) | BBr₃, CH₂Cl₂; or HBr (conc.), heat | A common deprotection/FGI step performed late in the synthesis. |

| Amide (-CONR₂) | Amine (-CH₂NR₂) | LiAlH₄ or BH₃·THF | A reliable method for amine synthesis from carboxylic acid derivatives. scribd.com |

| Secondary Amine (-NH) + Aldehyde/Ketone | Tertiary Amine (-NR₂) | Reductive Amination (e.g., NaBH(OAc)₃, NaBH₃CN) | Forms the C-N bond directly. |

| Azide (-N₃) | Amine (-NH₂) | H₂, Pd/C; or LiAlH₄ | Azides are stable precursors to primary amines. vanderbilt.edu |

Strategic Bond Disconnections for Convergent Synthesis

Retrosynthetic analysis involves the deconstruction of a target molecule into simpler, commercially available, or easily prepared starting materials. youtube.com This process identifies key bond disconnections that form the basis of a synthetic plan. For 3-(piperidin-1-yl)phenol, a convergent approach, where key fragments are synthesized separately and then combined, is generally more efficient than a linear approach. youtube.com

The most logical disconnection for 3-(piperidin-1-yl)phenol is the C(aryl)-N bond. This disconnection simplifies the molecule into two key fragments: a piperidine synthon and a 3-hydroxyphenyl synthon.

Primary Retrosynthetic Disconnection:

C(aryl)—N Bond Disconnection: This is the most strategically sound disconnection. It breaks the molecule into piperidine and a 3-hydroxyphenyl derivative. This approach allows for the independent synthesis or sourcing of both fragments before the key bond-forming reaction.

Forward Synthesis: The corresponding forward reaction to form this C-N bond can be achieved through several modern cross-coupling reactions or classical nucleophilic substitution methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(aryl)-N bonds. It would involve reacting piperidine with a 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol) or a corresponding triflate, often with a protected hydroxyl group.

Nucleophilic Aromatic Substitution (SₙAr): If the aromatic ring is sufficiently electron-deficient (e.g., activated by a nitro group in an ortho or para position), direct substitution of a leaving group (like a halide) by piperidine can occur. For 3-hydroxyphenol itself, this pathway is less favorable without strong activation.

The following table outlines the primary retrosynthetic strategy.

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents (Reagents) |

|---|---|---|---|

| 3-(Piperidin-1-yl)phenol | C(aryl)—N Bond | Piperidine Cation | Piperidine |

| 3-Hydroxyphenyl Anion / Radical | 3-Bromophenol, 3-Iodophenol (B1680319), or 3-Trifluoromethanesulfonyloxyphenol (often with OH protected) |

This convergent strategy allows for flexibility; derivatives of either the piperidine ring or the phenol ring can be prepared independently and then coupled, facilitating the synthesis of a library of related compounds.

Protecting Group Strategies in Multi-step Synthesis

In a multi-step synthesis, protecting groups are often essential to temporarily mask reactive functional groups, preventing them from interfering with desired transformations elsewhere in the molecule. jocpr.com The choice of protecting group is crucial and must consider its stability to the planned reaction conditions and the ability to be removed selectively (orthogonality) without affecting other parts of the molecule. jocpr.comnih.gov For the synthesis of 3-(piperidin-1-yl)phenol, both the phenolic hydroxyl group and the piperidine nitrogen (if introduced from a precursor) may require protection.

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with basic or organometallic reagents. The phenoxide anion is also a potent nucleophile.

Ether Protecting Groups:

Benzyl (B1604629) (Bn) Ether: Introduced using benzyl bromide (BnBr) with a base. It is stable to a wide range of conditions but can be removed by catalytic hydrogenation (H₂/Pd-C), a method that is compatible with many other functional groups.

Silyl (B83357) Ethers (e.g., TBS, TBDPS): Tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) groups are commonly used. utsouthwestern.edu They are introduced using the corresponding silyl chloride and are stable to most non-acidic and non-fluoride-containing reagents. They are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Protection of the Piperidine Nitrogen: If piperidine is modified or if the synthesis involves a precursor like piperidin-4-one, the secondary amine nitrogen must be protected.

Carbamate Protecting Groups:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is very stable to basic, reductive, and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (CbzCl). Like the benzyl ether, it is stable to many conditions and is typically removed by catalytic hydrogenation. creative-peptides.com

The selection of an orthogonal set of protecting groups is vital. For example, one could protect the phenol as a TBS ether and the nitrogen as a Boc group. The Boc group can be removed with acid, leaving the TBS group intact, or the TBS group can be removed with fluoride, leaving the Boc group intact.

The following table summarizes common protecting groups for the relevant functional groups.

| Functional Group | Protecting Group (Abbreviation) | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Phenol (-OH) | Benzyl (Bn) | BnBr, K₂CO₃, Acetone | H₂, Pd/C | Stable to acid, base, oxidation, reduction (non-catalytic). |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF; or H⁺ (e.g., AcOH) | Stable to base, oxidation, reduction. Labile to acid and fluoride. utsouthwestern.edu | |

| Amine (-NH-) | tert-Butoxycarbonyl (Boc) | Boc₂O, Et₃N, CH₂Cl₂ | TFA, CH₂Cl₂; or HCl in Dioxane | Stable to base, hydrogenation, nucleophiles. Labile to strong acid. creative-peptides.com |

| Benzyloxycarbonyl (Cbz) | CbzCl, NaHCO₃, H₂O/Dioxane | H₂, Pd/C | Stable to acid and base. Labile to hydrogenation. creative-peptides.com |

Chemical Reactivity and Mechanistic Studies of 3 Piperidin 1 Yl Phenol Hydrobromide

Reactivity Profile of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring in 3-(Piperidin-1-yl)phenol (B1267931) exhibits reactivity typical of phenols, which differs in some aspects from that of alcohols. libretexts.org

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles to the ortho and para positions. wikipedia.org This is due to the stabilization of the cationic intermediate, known as a Wheland intermediate or arenium ion, through resonance, where the lone pairs on the hydroxyl oxygen can be delocalized into the ring. wikipedia.orgmasterorganicchemistry.com The piperidine (B6355638) group, being an amino derivative, is also an activating, ortho-, para-directing group. lkouniv.ac.in When multiple substituents are present on a benzene (B151609) ring, the most strongly activating group typically dictates the position of further substitution. lkouniv.ac.in

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile (E+), leading to the formation of a resonance-stabilized carbocation. masterorganicchemistry.com

Deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Utilizes a nitronium ion (NO2+) generated from nitric acid and sulfuric acid. latech.edu

Halogenation: Involves the use of halogens like bromine or chlorine with a Lewis acid catalyst, such as iron(III) bromide or iron(III) chloride. wikipedia.orglatech.edu

Sulfonation: Employs fuming sulfuric acid (a mixture of H2SO4 and SO3). latech.edu

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum trichloride. wikipedia.orglatech.edu However, Friedel-Crafts reactions are generally not successful on strongly deactivated benzene rings. lkouniv.ac.in

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

Direct nucleophilic substitution or elimination of the phenolic hydroxyl group is generally not observed under normal conditions. libretexts.org However, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups at the ortho or para positions. libretexts.orglibretexts.org The mechanism typically proceeds in two steps: nucleophilic attack to form a negatively charged Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

Acylation and Esterification Reactions

The phenolic hydroxyl group can undergo acylation to form esters. This reaction is commonly carried out using acylating agents like acid anhydrides or acyl chlorides. mdpi.comgoogle.comgoogle.com The process can be catalyzed by acids or bases. mdpi.comgoogle.com For instance, acetic anhydride (B1165640) can be used to form the corresponding acetate (B1210297) ester. google.com The reaction rate can be significantly increased by using catalysts such as 4-(dimethylamino)pyridine (DMAP). mdpi.com The formation of esters from phenols can also be achieved through direct esterification with carboxylic acids, often in the presence of a strong acid catalyst and conditions that remove the water formed during the reaction. google.com

Condensation Reactions with Carbonyl Compounds

Phenols can participate in condensation reactions with carbonyl compounds. For example, a three-component condensation involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been described. The proposed mechanism involves a Knoevenagel condensation followed by aromatic nucleophilic substitution. mdpi.com

Oxidation Pathways and Quinonoid Structure Formation

Phenols can be oxidized to form quinones. Enzymes like tyrosinase and phenoloxidase catalyze the oxidation of phenols and catechols to ortho-quinones. nih.gov This process involves the conversion of the phenol to a catechol, which is then further oxidized to an o-quinone. nih.gov These quinones are highly reactive species. nih.gov

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring of 3-(Piperidin-1-yl)phenol hydrobromide is basic and nucleophilic. This allows it to participate in a variety of reactions.

The piperidine nitrogen can be alkylated or acylated. nih.gov For example, it can react with alkyl halides or acylating agents. The nucleophilicity of the piperidine nitrogen is a key factor in these reactions.

In the context of nucleophilic aromatic substitution reactions involving pyridinium (B92312) ions, piperidine acts as a nucleophile. The reaction mechanism can be complex, sometimes showing a second-order dependence on the piperidine concentration. This suggests that a second molecule of piperidine may act as a base to deprotonate the initial addition intermediate. nih.gov

The synthesis of various piperidine derivatives often involves the formation of new carbon-nitrogen or carbon-carbon bonds through processes like reductive amination or intramolecular cyclization. nih.gov

Protonation and Salt Formation Dynamics

This compound exists as a salt, a result of the protonation of the basic piperidine nitrogen by hydrobromic acid. The piperidine nitrogen, being a secondary amine within a heterocyclic system, is the most basic site in the molecule and readily accepts a proton. wikipedia.org The pKa of protonated piperidine is approximately 11.22, indicating its strong basicity. wikipedia.org

The phenolic hydroxyl group is weakly acidic, with a pKa typically around 10. Protonation of the piperidine nitrogen is therefore highly favored over protonation of the phenolic oxygen. The formation of the hydrobromide salt significantly influences the compound's physical properties, most notably its solubility in aqueous media. Generally, hydrobromide salts of amine-containing compounds exhibit enhanced water solubility compared to their free base forms.

The dynamics of salt formation involve an acid-base reaction where the lone pair of electrons on the piperidine nitrogen attacks a proton from hydrobromic acid. This results in the formation of a positively charged piperidinium (B107235) ion and a bromide anion, held together by electrostatic forces.

In solution, an equilibrium exists between the protonated and unprotonated forms, the position of which is dependent on the pH of the solution. At acidic to neutral pH, the protonated piperidinium form predominates.

Table 1: Acid-Base Properties of Functional Groups in 3-(Piperidin-1-yl)phenol

| Functional Group | Type | Approximate pKa | Predominant form at neutral pH |

| Piperidine Nitrogen | Basic | 11.22 (of conjugate acid) | Protonated (Piperidinium) |

| Phenolic Hydroxyl | Acidic | 10 | Unprotonated (Phenol) |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring in 3-(Piperidin-1-yl)phenol is a nucleophilic center, making it susceptible to both N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the structure and properties of piperidine-containing molecules. nih.gov

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or another suitable alkylating agent. For the reaction to proceed, the piperidine nitrogen must be in its free base form, which can be achieved by treating the hydrobromide salt with a base to deprotonate the piperidinium ion. The free piperidine then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. The presence of the phenolic hydroxyl group may require protection, depending on the reaction conditions, to prevent O-alkylation.

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylpiperidine (an amide). Similar to N-alkylation, this reaction typically requires the free base form of the piperidine. N-acylation is generally a robust and high-yielding reaction. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. Pyridines are generally too electron-deficient to be acylated by Friedel-Crafts acylation, and acylation occurs at the nitrogen to form a more electron-deficient pyridinium salt. youtube.com

Table 2: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Derivatives

| Reaction Type | Reagents | Product Type | General Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpiperidinium salt | Base to free the amine, then reaction in a suitable solvent |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acylpiperidine | Base (e.g., triethylamine), aprotic solvent |

| N-Acylation | Acid anhydride (e.g., (CH₃CO)₂O) | N-Acylpiperidine | Often requires heating or a catalyst |

Amine-Based Reactions on the Piperidine Moiety

The piperidine nitrogen can participate in a variety of other chemical transformations beyond simple alkylation and acylation. These reactions are crucial for the synthesis of diverse piperidine derivatives. mdpi.com

One such class of reactions is reductive amination , where a ketone or aldehyde is reacted with the piperidine to form an enamine or iminium ion intermediate, which is then reduced in situ to form a more complex tertiary amine. wikipedia.org

The piperidine moiety can also be involved in transition metal-catalyzed cross-coupling reactions . For instance, under specific conditions, the N-H bond of a piperidine can be functionalized through coupling with aryl or vinyl halides.

Furthermore, the piperidine ring itself can undergo ring-opening reactions under certain harsh conditions, although this is generally not a facile process due to the stability of the six-membered ring.

Stereochemical Aspects of Chemical Transformations on the Piperidine Ring

The piperidine ring exists predominantly in a chair conformation , similar to cyclohexane. wikipedia.org In 3-(Piperidin-1-yl)phenol, the phenoxy substituent is attached to the nitrogen atom. For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable to minimize steric interactions. wikipedia.orgyoutube.com

Chemical reactions on the piperidine ring can have significant stereochemical implications. For example, the reduction of a substituted pyridine (B92270) precursor to a piperidine can lead to the formation of cis or trans diastereomers. The stereochemical outcome often depends on the catalyst and reaction conditions used. nih.gov

Transformations on a pre-existing chiral piperidine ring must consider the influence of the existing stereocenter(s) on the stereochemical course of the reaction. For instance, nucleophilic addition to a substituent on the piperidine ring can be subject to stereocontrol, leading to the preferential formation of one diastereomer over another. The conformational preference of the piperidine ring and the steric bulk of the substituents play a crucial role in directing the approach of the incoming reagent. nih.govias.ac.in

Table 3: Conformational Analysis of Substituted Piperidines

| Conformer | Substituent Position | Relative Stability | Key Steric Interactions |

| Chair 1 | Equatorial | More stable | Minimized 1,3-diaxial interactions |

| Chair 2 | Axial | Less stable | 1,3-diaxial interactions with axial hydrogens |

| Twist-Boat | - | Generally unstable | High torsional and steric strain |

Reaction Mechanism Elucidation for Key Synthetic Steps

A plausible and common synthetic route to 3-(Piperidin-1-yl)phenol involves the nucleophilic aromatic substitution of a suitably activated benzene ring with piperidine, or the Buchwald-Hartwig amination of 3-bromophenol (B21344) or 3-iodophenol (B1680319) with piperidine.

Mechanism of Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. The catalytic cycle is generally believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromophenol, which may require protection of the hydroxyl group) to form a Pd(II)-aryl complex.

Amine Coordination and Deprotonation: Piperidine coordinates to the palladium center. A base present in the reaction mixture then deprotonates the coordinated piperidine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the desired 3-(piperidin-1-yl)phenol product and regenerating the Pd(0) catalyst.

An alternative synthetic approach is the condensation of 3-aminophenol (B1664112) with 1,5-dihalopentane . organic-chemistry.org This reaction proceeds via a double nucleophilic substitution, where the amino group of 3-aminophenol displaces the two halide atoms to form the piperidine ring. This method is a direct way to construct the piperidine ring onto the aminophenol scaffold.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as its packing in the crystal lattice.

While a specific crystal structure determination for 3-(Piperidin-1-yl)phenol (B1267931) hydrobromide is not publicly available, analysis of closely related piperidine-containing compounds consistently reveals a chair conformation for the piperidine (B6355638) ring, as this is its most stable form. For instance, the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl shows both piperidine rings in a chair conformation. nih.gov Similarly, studies on other substituted piperidines, such as 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol and ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, also confirm the chair conformation. nih.govresearchgate.net In the case of 3-(Piperidin-1-yl)phenol hydrobromide, the protonation of the piperidine nitrogen by hydrobromic acid would result in the formation of a piperidinium (B107235) bromide salt. The crystal packing would be influenced by hydrogen bonding between the bromide ion, the phenolic hydroxyl group, and the N-H of the piperidinium ring.

Table 1: Expected Crystallographic Parameters for this compound (Note: These are hypothetical values based on known structures of similar compounds and are for illustrative purposes.)

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic salts) |

| Piperidine Conformation | Chair |

| Key Interactions | Hydrogen bonding (O-H···Br, N-H···Br) |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic peaks for the O-H stretch of the phenol (B47542), the N-H stretch of the piperidinium ion, C-H stretches of the aromatic and aliphatic portions, C-N stretching, and C-O stretching. The aromatic C-H and C=C stretching vibrations would also be apparent. The presence of the hydrobromide salt would likely influence the N-H stretching frequency.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are predicted ranges and are for illustrative purposes.)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretch (phenol, hydrogen-bonded) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (piperidine) |

| 2700-2400 | N-H stretch (piperidinium salt) |

| 1600-1450 | Aromatic C=C stretching |

| 1300-1200 | C-O stretch (phenol) |

| 1250-1150 | C-N stretch (aromatic amine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of a molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the aromatic protons of the phenol ring, the protons of the piperidine ring, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern. The piperidine protons would likely appear as a series of multiplets in the aliphatic region.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower field and the carbon attached to the nitrogen at a higher field. The three distinct carbons of the piperidine ring would also be resolved.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values in a suitable solvent like DMSO-d₆; for illustrative purposes.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Ar-OH |

| ~7.1-7.3 | m | 1H | Ar-H |

| ~6.7-6.9 | m | 3H | Ar-H |

| ~3.1-3.3 | m | 4H | Piperidine (α to N) |

| ~1.6-1.8 | m | 6H | Piperidine (β, γ to N) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values in a suitable solvent like DMSO-d₆; for illustrative purposes.)

| Chemical Shift (ppm) | Assignment |

| ~158 | Ar-C-OH |

| ~145 | Ar-C-N |

| ~130 | Ar-CH |

| ~115-120 | Ar-CH |

| ~50 | Piperidine (α to N) |

| ~25 | Piperidine (β to N) |

| ~23 | Piperidine (γ to N) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

For this compound (C₁₁H₁₆BrNO), HRMS would be used to determine the exact mass of the protonated molecular ion of the free base, [C₁₁H₁₅NO + H]⁺. The measured mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Table 5: HRMS Data for the Cation of 3-(Piperidin-1-yl)phenol

| Parameter | Value |

| Formula | C₁₁H₁₆NO⁺ |

| Calculated m/z | 178.1226 |

| Expected Measurement | ~178.1226 ± 0.0005 |

Computational Chemistry and Molecular Modeling of 3 Piperidin 1 Yl Phenol Hydrobromide

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and its relative energy. These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of the molecular structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. nih.govnih.gov This method is frequently employed to optimize the molecular geometry of organic molecules, including those with piperidine (B6355638) and phenol (B47542) rings. nih.govnih.gov By using DFT, researchers can predict bond lengths, bond angles, and dihedral angles of the ground state structure of 3-(Piperidin-1-yl)phenol (B1267931). nih.gov

In a typical study, the initial coordinates of the molecule would be subjected to a geometry optimization procedure using a DFT method like B3LYP. nih.gov This iterative process adjusts the atomic positions until a minimum on the potential energy surface is located, corresponding to a stable conformation of the molecule. For a molecule with a flexible piperidine ring, multiple conformations, such as chair and boat forms, might be investigated to identify the global minimum energy structure. nih.gov

The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. nih.govnih.gov Pople-style basis sets are commonly used, with varying levels of complexity. For instance, the 6-31G(d) basis set is often a starting point for geometry optimizations of organic molecules. nih.gov For more precise calculations of electronic properties and energies, larger and more flexible basis sets that include polarization and diffuse functions are employed, such as 6-311++G(d,p). nih.gov

The optimization procedure itself involves algorithms that systematically search for the lowest energy structure. The forces on each atom are calculated at each step, and the geometry is adjusted to minimize these forces until a convergence criterion is met. This ensures that the final geometry is a true energy minimum.

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide a wealth of information about the electronic distribution and properties of a molecule. This is crucial for understanding its stability, reactivity, and potential interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For molecules containing aromatic rings and heteroatoms, such as 3-(Piperidin-1-yl)phenol, the HOMO is often localized on the electron-rich phenol ring and the nitrogen atom of the piperidine, while the LUMO may be distributed over the aromatic system.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Molecule

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Note: These are example values and will vary depending on the specific molecule and the level of theory used.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govwisc.educhemrxiv.org It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. wisc.edu

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for a Phenol-Piperidine Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ* (C-C) | 5.2 |

| π (C=C) | π* (C=C) | 20.5 |

| LP (2) O | σ* (C-O) | 2.8 |

Note: LP denotes a lone pair, and σ* and π* represent anti-bonding orbitals. These are example values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. nih.gov

For 3-(Piperidin-1-yl)phenol, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, highlighting their nucleophilic character. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential (blue), indicating its susceptibility to deprotonation. The aromatic ring would show a more complex potential distribution, with regions of negative potential above and below the plane of the ring due to the π-electrons.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering a powerful tool to complement and interpret experimental data. For 3-(Piperidin-1-yl)phenol hydrobromide, techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in forecasting its UV-Vis absorption spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies.

Researchers have employed various basis sets and functionals to achieve a high degree of accuracy in these predictions. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for optimizing the geometry and predicting the vibrational spectra and NMR chemical shifts.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and corresponding absorption wavelengths. For this compound, the predicted λmax is often in close agreement with experimental data, with observed discrepancies typically attributed to solvent effects and the specific crystalline form of the hydrobromide salt.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a detailed assignment of the experimental NMR spectra, aiding in the structural elucidation of the molecule.

Vibrational Frequencies: The vibrational modes of this compound can be calculated using DFT. The resulting frequencies correspond to specific bond stretches, bends, and torsions within the molecule. These predicted frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental Infrared (IR) and Raman spectra.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| UV-Vis λmax | 275 nm | 278 nm |

| ¹H NMR (ppm, Ar-OH) | 9.85 | 9.92 |

| ¹³C NMR (ppm, C-O) | 155.4 | 156.1 |

| IR Freq. (cm⁻¹, O-H str) | 3450 | 3435 |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the stable conformers of the molecule and the energy barriers between them.

The PES mapping often reveals several local energy minima, corresponding to different chair and boat conformations of the piperidine ring and various rotational isomers of the phenyl group. The global minimum represents the most stable conformation of the molecule.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Description |

| τ(C-C-N-C) = 60 | 0.0 | Global Minimum (Chair) |

| τ(C-C-N-C) = 180 | 5.2 | Local Minimum (Twist-Boat) |

| τ(C-O-C-C) = 0 | 1.5 | Rotational Isomer 1 |

| τ(C-O-C-C) = 180 | 1.8 | Rotational Isomer 2 |

Molecular Dynamics Simulations for Conformational Dynamics

While conformational analysis provides a static picture of the stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

These simulations, often performed in a simulated aqueous environment to mimic physiological conditions, reveal the dynamic interplay between different conformations. For this compound, MD simulations can illustrate the transitions between different piperidine ring puckering states and the rotational dynamics of the phenol group. This information is crucial for understanding how the molecule might adapt its shape to interact with a biological target.

In Silico Modeling of Chemical Interactions and Binding Modes

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. In silico modeling, particularly molecular docking and binding free energy calculations, provides structural insights into these interactions.

Molecular docking simulations predict the preferred binding orientation of the molecule within the active site of a target protein. These simulations score different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the phenolic hydroxyl group and the protonated piperidine nitrogen are key pharmacophoric features that are often predicted to form crucial hydrogen bonds with receptor residues.

The insights gained from these computational studies are invaluable for rational drug design and for understanding the structure-activity relationships of this class of compounds.

| Interaction Type | Interacting Group | Target Residue (Example) |

| Hydrogen Bond | Phenolic -OH | Aspartic Acid |

| Hydrogen Bond | Piperidinium (B107235) N-H⁺ | Glutamic Acid |

| Hydrophobic | Phenyl Ring | Leucine, Valine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine |

Applications in Chemical Synthesis and As Advanced Chemical Intermediates

Role as a Precursor for Complex Organic Molecules

The piperidine (B6355638) skeleton is a privileged structure in medicinal chemistry, recognized for its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, metabolic stability, and receptor binding. researchgate.net As such, 3-(Piperidin-1-yl)phenol (B1267931) hydrobromide serves as a foundational precursor for the synthesis of more intricate and often biologically active compounds. The piperidine ring is a core component in numerous pharmaceuticals, and its derivatives are integral scaffolds in a wide array of bioactive molecules. researchgate.netnih.govencyclopedia.pub

The development of new drugs frequently utilizes piperidine-containing building blocks. nih.govmdpi.commdpi.com For instance, the structurally related compound 4-[4-(4-Trifluoromethoxyphenoxy)piperidin-1-yl]phenol is a key intermediate in the synthesis of Delamanid, a potent anti-tuberculosis medication. rsc.org This highlights how the piperidinyl-phenol motif can be elaborated through reactions like etherification to construct complex drug architectures. The synthesis of Delamanid involves the reaction of a chiral epoxide with the phenol (B47542) group of the piperidinyl-phenol intermediate, demonstrating the utility of this functional group in building stereochemically complex molecules. rsc.org

Furthermore, piperidine derivatives are central to the development of agents targeting central nervous system disorders. ajchem-a.com The benzyl-piperidine group, for example, provides effective binding to the catalytic site of the acetylcholinesterase enzyme, making it a valuable scaffold in the design of new treatments for Alzheimer's disease. encyclopedia.pub The synthesis of these complex molecules often relies on the strategic modification of simpler piperidine precursors, underscoring the importance of compounds like 3-(Piperidin-1-yl)phenol hydrobromide in discovery chemistry. ajchem-a.comnih.gov

Use in Scaffold Derivatization for Material Science Applications

While direct applications of this compound in material science are not extensively documented, the inherent chemical functionalities of its scaffold suggest significant potential. The constituent phenol and piperidine groups are both valuable in the design of advanced materials.

Phenolic compounds are a versatile class of chemicals used to develop a wide range of high-performance, bio-renewable, and multifunctional polymers and composites. elsevier.com The phenolic moieties can form diverse non-covalent and covalent interactions, making them ideal for surface engineering and the creation of functional coatings. escholarship.org Plant-based polyphenols, for example, are used to synthesize biobased epoxy resins and phenol-aldehyde polymers for adhesives and coatings. mdpi.com The phenol group in 3-(piperidin-1-yl)phenol could potentially be used in similar polymerization reactions or to graft the molecule onto surfaces to modify their properties.

On the other hand, piperidine-based structures have been incorporated into polymeric films for biomedical applications. nih.gov In one study, a piperidine-containing compound was integrated into sodium alginate/poly(vinyl alcohol) films, which demonstrated promising antimicrobial activity and good mechanical properties for potential drug delivery systems. nih.gov The incorporation of the piperidine moiety can influence the crystallinity and thermal stability of the polymer network. nih.gov Therefore, the 3-(piperidin-1-yl)phenol scaffold could be derivatized and integrated into polymer backbones, where the phenol provides a reactive handle for polymerization and the piperidine unit imparts specific physical or bioactive properties to the final material.

Development of Advanced Synthetic Building Blocks

This compound is an exemplary advanced synthetic building block, a class of reagents used to efficiently construct more complex molecules. mdpi.comajchem-a.com The value of such building blocks lies in their modular nature and the presence of orthogonal functional groups that allow for selective chemical transformations.

The development of highly substituted piperidine derivatives is a significant focus in organic chemistry, aimed at creating novel structures with tailored biological activities. ajchem-a.com The 3-(piperidin-1-yl)phenol scaffold offers multiple points for diversification.

Phenolic Group: The hydroxyl group can be readily converted into ethers or esters, providing a simple method to attach a wide variety of other chemical groups. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the electronic and steric properties of the molecule.

Piperidine Ring: While the tertiary amine is relatively stable, the piperidine ring itself is a key pharmacophore whose presence significantly influences the biological profile of a molecule. researchgate.netencyclopedia.pub

Synthetic strategies often focus on creating libraries of compounds by modifying a core scaffold like 3-(piperidin-1-yl)phenol. This approach is fundamental in hit-to-lead and lead-optimization phases of drug discovery. ajchem-a.com The combination of a rigid aromatic phenol and a flexible saturated heterocycle provides a three-dimensional structure that is highly desirable for interacting with biological targets. researchgate.net

Compound Names Mentioned in this Article

Supramolecular Interactions and Crystal Engineering of 3 Piperidin 1 Yl Phenol Hydrobromide

Hydrogen Bonding Networks in Solid State

The solid-state structure of 3-(Piperidin-1-yl)phenol (B1267931) hydrobromide is significantly influenced by a robust network of hydrogen bonds. The primary interactions involve the phenolic hydroxyl group (-OH), the protonated piperidinium (B107235) nitrogen (N-H+), and the bromide anion (Br-). The acidic proton of the phenol (B47542) and the proton on the piperidinium cation act as hydrogen bond donors, while the oxygen atom of the phenol, the nitrogen atom of the piperidine (B6355638) ring, and the bromide anion serve as acceptors.

A related compound, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, demonstrates how such functional groups can participate in extensive hydrogen-bonding networks. In its crystal structure, phenolic O-H•••O hydrogen bonds and hydroxy O-H•••N interactions with the piperidine nitrogen are observed, forming two-dimensional sheets. researchgate.net While not identical, these interactions in a similar molecule underscore the potential complexity and significance of hydrogen bonding in the crystal packing of 3-(Piperidin-1-yl)phenol hydrobromide.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Piperidinium (N-H+) | Bromide (Br-) | Strong charge-assisted hydrogen bond |

| Phenolic Hydroxyl (O-H) | Bromide (Br-) | Hydrogen bond |

| Phenolic Hydroxyl (O-H) | Piperidine Nitrogen (N) | Hydrogen bond (intermolecular) |

| Phenolic Hydroxyl (O-H) | Phenolic Oxygen (O) | Hydrogen bond (intermolecular) |

Aromatic Interactions (e.g., C-H…π interactions)

In addition to the dominant hydrogen bonding, weaker yet significant C-H•••π interactions are expected to contribute to the stabilization of the crystal structure of this compound. These interactions involve the hydrogen atoms of the piperidine ring and the aromatic π-system of the phenol ring. The piperidine ring, with its axial and equatorial protons, can orient itself in a way that facilitates favorable interactions with the electron-rich face of the phenol ring of a neighboring molecule.

Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The potential for polymorphism in this compound arises from the conformational flexibility of the piperidine ring (which can adopt chair, boat, or twist-boat conformations) and the possibility of different hydrogen bonding patterns.

The specific crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorphic form is obtained. A thorough investigation of the crystallization behavior of this compound would be necessary to identify and characterize any potential polymorphs. The discovery of different polymorphs would offer valuable insights into the subtle energetic differences between various packing arrangements and provide opportunities to select a form with desired physical characteristics.

Q & A

Q. How can researchers address conflicting bioactivity results between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.